d-Ribalinidine
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Overview
Description
d-Ribalinidine is a bioactive compound known for its significant pharmacological properties. It belongs to the class of alkaloids and has been identified in various plant species. This compound has garnered attention due to its potential therapeutic applications, particularly in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of d-Ribalinidine typically involves the condensation of specific aromatic aldehydes with amines under acidic or basic conditions. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with ketones in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound often employs eco-friendly and cost-effective methods. For instance, the use of microwave-assisted synthesis has been explored to enhance the yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
d-Ribalinidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions are common, particularly in the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have significant pharmacological activities .
Scientific Research Applications
d-Ribalinidine has been extensively studied for its applications in various fields:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules.
Biology: It has shown potential as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of d-Ribalinidine involves its interaction with molecular targets such as androgen receptors. It inhibits the activity of these receptors, thereby preventing the progression of prostate cancer. The compound binds to the receptor’s active site, blocking the binding of natural ligands and inhibiting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Naringenin: Another bioactive compound with similar docking scores in molecular docking analyses.
Resveratrol: Known for its antioxidant properties and similar binding affinities.
Epicatechin: A flavonoid with comparable pharmacological activities.
Uniqueness
d-Ribalinidine stands out due to its higher probabilities of being immunotoxic and mutagenic, making it a compound of interest for targeted cancer therapies .
Properties
CAS No. |
87936-14-9 |
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Molecular Formula |
C15H17NO4 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
3,7-dihydroxy-2,2,10-trimethyl-3,4-dihydropyrano[2,3-b]quinolin-5-one |
InChI |
InChI=1S/C15H17NO4/c1-15(2)12(18)7-10-13(19)9-6-8(17)4-5-11(9)16(3)14(10)20-15/h4-6,12,17-18H,7H2,1-3H3 |
InChI Key |
FQIQQNIQIRUWGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC2=C(O1)N(C3=C(C2=O)C=C(C=C3)O)C)O)C |
Origin of Product |
United States |
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